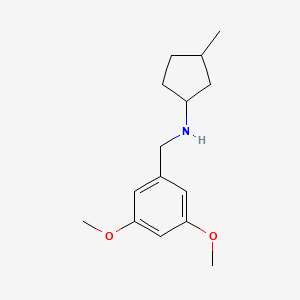![molecular formula C16H13F3N2O2 B5237115 2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 165615-46-3](/img/structure/B5237115.png)
2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
描述
2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NFMIQ and has a molecular formula of C16H13F3N2O2.
作用机制
The mechanism of action of NFMIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. NFMIQ has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. NFMIQ has also been shown to bind to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. This binding leads to the inhibition of dopamine uptake, which can have various effects on motor function, reward, and addiction.
Biochemical and Physiological Effects:
NFMIQ has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that NFMIQ can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. NFMIQ has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In vivo studies have shown that NFMIQ can reduce tumor growth and metastasis in mice models of breast cancer and lung cancer. NFMIQ has also been shown to improve motor function and reduce neuroinflammation in mice models of Parkinson's disease.
实验室实验的优点和局限性
NFMIQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it exhibits potent activity against various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize its side effects. Another limitation is that its toxicity and pharmacokinetics have not been fully characterized, which makes it difficult to assess its safety and efficacy in vivo.
未来方向
There are several future directions for the research on NFMIQ. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its activity and minimize its side effects by designing and synthesizing new analogs. A third direction is to evaluate its safety and efficacy in animal models and clinical trials, which will be necessary for its eventual translation into clinical practice. A fourth direction is to explore its potential applications in other fields, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. Overall, NFMIQ is a promising compound that has the potential to make significant contributions to various fields of research.
科学研究应用
NFMIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, NFMIQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, NFMIQ has been shown to act as a potent inhibitor of dopamine uptake, which makes it a potential candidate for the treatment of Parkinson's disease. In cancer research, NFMIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)13-5-6-14(15(9-13)21(22)23)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWGNJAOJZVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383875 | |
| Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
CAS RN |
165615-46-3 | |
| Record name | 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)


![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
